![molecular formula C15H10ClFN4O B5493105 2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5493105.png)
2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole antifungal agents. It has shown promising results in the treatment of various fungal infections due to its potent antifungal activity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the inhibition of fungal cytochrome P450-dependent enzymes, which are essential for the synthesis of ergosterol, a component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and subsequent cell death.
Biochemical and Physiological Effects:
2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is primarily metabolized by the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antifungal activity, which makes it a valuable tool for studying fungal infections. However, one limitation is that it may not be effective against all fungal species, and its use may be limited to certain types of infections.
Future Directions
There are several future directions for research on 2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new formulations that can improve its bioavailability and efficacy. Another direction is the investigation of its potential use in combination with other antifungal agents to enhance its activity. Additionally, further research is needed to explore its potential use in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-fluorophenyl hydrazine with 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to yield the final compound.
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its antifungal activity. It has been found to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O/c16-14-7-12(21-8-18-19-9-21)5-6-13(14)15(22)20-11-3-1-10(17)2-4-11/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFBXRWZFKAQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
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